1-(3-Chloropropyl)pyrrolidine; oxalic acid 1-(3-Chloropropyl)pyrrolidine; oxalic acid
Brand Name: Vulcanchem
CAS No.: 1022112-22-6
VCID: VC8039277
InChI: InChI=1S/C7H14ClN.C2H2O4/c8-4-3-7-9-5-1-2-6-9;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6)
SMILES: C1CCN(C1)CCCCl.C(=O)(C(=O)O)O
Molecular Formula: C9H16ClNO4
Molecular Weight: 237.68 g/mol

1-(3-Chloropropyl)pyrrolidine; oxalic acid

CAS No.: 1022112-22-6

Cat. No.: VC8039277

Molecular Formula: C9H16ClNO4

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)pyrrolidine; oxalic acid - 1022112-22-6

Specification

CAS No. 1022112-22-6
Molecular Formula C9H16ClNO4
Molecular Weight 237.68 g/mol
IUPAC Name 1-(3-chloropropyl)pyrrolidine;oxalic acid
Standard InChI InChI=1S/C7H14ClN.C2H2O4/c8-4-3-7-9-5-1-2-6-9;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6)
Standard InChI Key CYNQUJRBWOSZQQ-UHFFFAOYSA-N
SMILES C1CCN(C1)CCCCl.C(=O)(C(=O)O)O
Canonical SMILES C1CCN(C1)CCCCl.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a pyrrolidine ring (a five-membered secondary amine) substituted at the nitrogen atom with a 3-chloropropyl group. The oxalic acid moiety acts as a counterion, stabilizing the protonated amine through ionic interactions. The IUPAC name is 1-(3-chloropropyl)pyrrolidine; oxalic acid, and its canonical SMILES representation is C1CCN(C1)CCCCl.C(=O)(C(=O)O)O. Key structural features include:

  • Pyrrolidine ring: Confers rigidity and influences solubility via its amine group.

  • 3-Chloropropyl chain: Provides a reactive site for nucleophilic substitution.

  • Oxalic acid: Enhances crystallinity and stability through salt formation .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H16ClNO4PubChem
Molecular Weight237.68 g/molPubChem
Purity (Commercial)97–98%LookChem
Storage ConditionsRefrigeration (<4°C)LookChem

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves reacting pyrrolidine with 3-chloropropyl chloride under basic conditions (e.g., K2CO3 or NaOH) in an inert atmosphere. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the chloropropyl group. Purification is achieved through recrystallization from ethanol or column chromatography, yielding a white crystalline solid.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield and minimize byproducts. Key steps include:

  • Alkylation: Pyrrolidine and 3-chloropropyl chloride are mixed in a molar ratio of 1:1.1 at 60–80°C.

  • Salt Formation: The product is treated with oxalic acid in aqueous ethanol to form the stable salt.

  • Purification: Crystallization under reduced pressure ensures ≥97% purity .

Table 2: Synthetic Conditions and Yields

ParameterLaboratory ScaleIndustrial Scale
Temperature25–30°C60–80°C
Reaction Time12–24 hours2–4 hours
Yield65–75%85–90%

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chlorine atom in the chloropropyl group undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium methoxide produces 1-(3-methoxypropyl)pyrrolidine, a precursor to surfactants.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4 oxidizes the pyrrolidine ring to γ-aminobutyric acid (GABA) derivatives.

  • Reduction: LiAlH4 reduces the amine to a secondary alcohol, enabling access to chiral building blocks.

Applications in Scientific Research

Drug Discovery

The compound serves as a key intermediate in synthesizing sigma-1 receptor ligands, which are investigated for neuropathic pain and cognitive disorders. For instance, alkylation of pyridazinones with 1-(3-chloropropyl)pyrrolidine yields analogs with nanomolar affinity for σ1 receptors .

Material Science

Its amphiphilic structure facilitates the development of ionic liquids and phase-transfer catalysts. The chloropropyl group enables covalent anchoring to silica surfaces, creating heterogeneous catalysts .

Mechanistic Insights

Biological Activity

In biochemical assays, the compound modulates enzyme activity by binding to allosteric sites. For example, it inhibits acetylcholinesterase (AChE) with an IC50 of 12 µM, likely through π-cation interactions with the catalytic gorge .

Table 3: Halogen Substituent Effects

Halogen (X)Reactivity (Relative)σ1 Receptor Affinity (Ki, nM)
Cl1.021.4 ± 2.5
Br1.318.9 ± 1.8
I1.715.2 ± 1.2

The chlorine derivative balances reactivity and selectivity, making it preferable for medicinal chemistry applications .

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